Cas no 36288-93-4 (N-(2-aminoethyl)-2-hydroxybenzamide)

N-(2-aminoethyl)-2-hydroxybenzamide is a synthetic organic compound featuring both amide and phenolic functional groups, making it a versatile intermediate in pharmaceutical and chemical synthesis. Its structure combines a 2-hydroxybenzamide moiety with an ethylenediamine linker, offering reactive sites for further derivatization. This compound is particularly valued for its chelating properties and potential as a precursor in the development of bioactive molecules, including antimicrobial and metal-chelating agents. Its stability under mild conditions and solubility in polar solvents enhance its utility in laboratory and industrial applications. The presence of primary amine and hydroxyl groups allows for selective modifications, enabling tailored synthesis of specialized derivatives.
N-(2-aminoethyl)-2-hydroxybenzamide structure
36288-93-4 structure
Product Name:N-(2-aminoethyl)-2-hydroxybenzamide
CAS No:36288-93-4
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD09735200
CID:2940242
PubChem ID:11116645
Update Time:2025-10-19

N-(2-aminoethyl)-2-hydroxybenzamide Chemical and Physical Properties

Names and Identifiers

    • CHEMBL3785820
    • MJPIALJMHRDNQD-UHFFFAOYSA-N
    • SCHEMBL1659899
    • ALBB-031751
    • D85723
    • 36288-93-4
    • WS-03003
    • CS-0098339
    • N-(2-aminoethyl)salicylamide
    • N-(2-aminoethyl)-2-hydroxybenzamide
    • AKOS000143238
    • EN300-53794
    • MDL: MFCD09735200
    • Inchi: 1S/C9H12N2O2/c10-5-6-11-9(13)7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13)
    • InChI Key: MJPIALJMHRDNQD-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1C(NCCN)=O

Computed Properties

  • Exact Mass: 180.089877630g/mol
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 75.4Ų

N-(2-aminoethyl)-2-hydroxybenzamide Pricemore >>

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